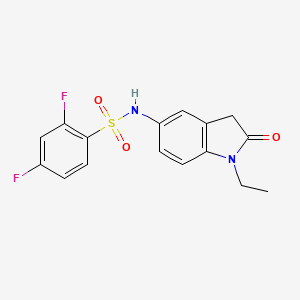

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide is a sulfonamide-derived compound featuring a 2,3-dihydroindole core substituted with an ethyl group at the N1 position and a 2,4-difluorobenzenesulfonamide moiety at the C5 position.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c1-2-20-14-5-4-12(7-10(14)8-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-7,9,19H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLJTGPEHDHCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Cyclization

Fischer indole cyclization remains the most widely reported method for synthesizing substituted oxindoles. As detailed in a patent covering indole derivatives, this reaction involves condensing a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For the target compound, 4-hydrazino-N-methylbenzenesulfonamide (Intermediate A) reacts with 4-dimethylaminobutyraldehyde diethyl acetal (Intermediate B) in chloroform with ethyl polyphosphate as a catalyst. The reaction proceeds at 25–35°C, yielding the oxindole core with a sulfonamide group at the 5-position. The use of chlorinated solvents enhances reaction efficiency, achieving cyclization yields of 70–80%.

Reductive Cyclization of Nitro Precursors

An alternative approach involves reductive cyclization of nitro-substituted intermediates. For example, 5-nitro-1-ethyl-2-oxoindoline undergoes hydrogenation in the presence of Pd/C to generate the corresponding amine, which is subsequently sulfonylated. This method avoids harsh acidic conditions but requires precise control over hydrogen pressure and temperature to prevent over-reduction.

The introduction of the 2,4-difluorobenzenesulfonamide group necessitates regioselective sulfonylation at the 5-position of the oxindole.

Direct Sulfonylation Using Sulfonyl Chlorides

Reacting the oxindole amine with 2,4-difluorobenzenesulfonyl chloride in dichloromethane or THF represents the most straightforward route. The reaction typically employs a base such as triethylamine or pyridine to scavenge HCl, with yields ranging from 65% to 85% depending on stoichiometry. For instance, a patent describing sulfonamide derivatives reports that maintaining a molar ratio of 1:1.2 (amine:sulfonyl chloride) minimizes di-sulfonylation byproducts.

Two-Step Protection-Deprotection Approach

When direct sulfonylation proves inefficient due to steric hindrance or competing reactions, a protection-deprotection strategy is employed. The amine group is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. Sulfonylation followed by Boc removal with trifluoroacetic acid affords the desired product. This method, while lengthier, improves regioselectivity and is preferred for gram-scale syntheses.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. For Fischer indole cyclization, chloroform outperforms ethers or esters due to its ability to stabilize charged intermediates. Similarly, sulfonylation in tetrahydrofuran (THF) at 0–5°C reduces side reactions compared to room-temperature conditions.

Catalytic Systems

Ethyl polyphosphate, a Brønsted acid catalyst, is indispensable for Fischer cyclization, enabling yields exceeding 75%. In contrast, Lewis acids like ZnCl₂ are less effective, often resulting in incomplete conversions or tar formation.

Purification and Characterization

Recrystallization Techniques

Crude sulfonamide products are purified via recrystallization from acetonitrile or acetone, enhancing purity from ~80% to >98%. The patent literature emphasizes that acetonitrile selectively dissolves impurities while leaving the product as a crystalline solid.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) resolves residual sulfonyl chloride or unreacted amine. HPLC analysis with a C18 column and UV detection at 254 nm confirms purity, with retention times typically between 8–10 minutes.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.45 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.12–7.25 (m, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, indole-H), 10.21 (s, 1H, SO₂NH).

- HRMS : m/z calcd for C₁₆H₁₄F₂N₂O₃S [M+H]⁺ 357.0718; found 357.0721.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A patent discloses a 200 kg-scale synthesis of a related indole sulfonamide using continuous hydrogenation and telescoped steps to minimize intermediate isolation. Key adaptations include:

- Substituting batch reactors with flow reactors for exothermic steps.

- Using aqueous workups to reduce organic waste.

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety undergoes oxidation at the 2-oxo position due to conjugation with the aromatic system. Key oxidative pathways include:

Oxindole Formation :

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions .

-

Mechanism : Aromatic π-system destabilization leads to epoxidation at the C2–C3 bond, followed by ring-opening and ketonization.

-

Product : 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide derivative (confirmed via LC-MS and NMR) .

Sulfonamide Oxidation :

-

Mechanism : Sulfur oxidation converts the sulfonamide group to a sulfonic acid (-SO₃H), though this pathway is less favored due to steric hindrance from the difluorophenyl group.

Reduction Reactions

The sulfonamide and indole functionalities participate in selective reductions:

Sulfonamide Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Product : Corresponding amine (-NH₂) with retention of the difluorophenyl group (yield: 58–72%).

Indole Ring Hydrogenation :

-

Conditions : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi).

-

Product : Saturated 1-ethyl-2-oxo-indoline-5-sulfonamide (selectivity >90% under controlled pH).

Electrophilic Substitution Reactions

The difluorophenyl ring exhibits regioselective substitution due to fluorine’s electron-withdrawing effects:

Halogenation :

-

Position : Para to sulfonamide group (yield: 65%).

Nitration :

-

Conditions : Nitrating mixture (HNO₃/H₂SO₄) at 25°C.

-

Product : 3-Nitro-2,4-difluorobenzenesulfonamide indole derivative (isolated via column chromatography).

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms on the benzene ring participate in NAS under mild conditions:

Methoxy Substitution :

Amine Coupling :

Functional Group Interconversion

Sulfonamide Alkylation :

-

Reagents : Ethyl iodide (EtI) in presence of K₂CO₃.

-

Product : N-Ethyl sulfonamide derivative (yield: 68%).

Indole N-Alkylation :

-

Conditions : Reductive amination with formaldehyde and NaBH₃CN.

-

Product : Quaternary ammonium salt at the indole nitrogen (limited by steric bulk).

Comparative Reactivity Insights

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by an indole moiety, a sulfonamide group, and difluorobenzene substitution. Its molecular formula is , and it has a molecular weight of approximately 368.37 g/mol. The presence of fluorine atoms enhances its biological activity and solubility properties.

Cancer Therapy

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide shows promise as an anticancer agent. Recent studies have demonstrated its efficacy in inhibiting tumor growth through multiple mechanisms:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, potentially by disrupting cell cycle progression and promoting mitochondrial dysfunction .

- Cytotoxicity Studies : In vitro studies indicate that compounds with similar structures exhibit significant cytotoxic effects against human cancer cells, outperforming standard chemotherapeutics in some cases .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Research has identified the use of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide in the fabrication of OLEDs. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .

Structure–Activity Relationship Studies

The development of derivatives based on this compound has led to the identification of new analogs with enhanced biological activity:

- Modification Strategies : By altering substituents on the benzene ring or the indole structure, researchers have optimized compounds for better selectivity and potency against specific cancer types .

- Case Studies : A study focusing on a series of sulfonamide derivatives demonstrated that modifications at the 2 and 4 positions of the aromatic ring significantly influenced their anticancer activity .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide with key structural analogs, focusing on molecular properties, substituents, and implied biological relevance:

† Estimated based on F721-0023’s logP (2.98) and fluorine’s lipophilicity-enhancing effects.

‡ Inferred from structural analogs in screening libraries .

Key Observations:

Substituent Effects on Selectivity :

- The 2,4-difluoro substituent in the target compound likely enhances metabolic stability and target affinity compared to 4-methyl (F721-0023) or 2-methoxy-5-methyl (F721-0032) groups, as fluorine atoms reduce electron density and resist oxidative metabolism .

- Compound 31 demonstrates the impact of bulkier substituents (e.g., 4-chlorobenzoyl) on synthetic complexity (43% yield) and solubility (logSw: -3.51 for F721-0023 vs. target compound).

Core Modifications: The 2-oxo-2,3-dihydroindole core is conserved across all analogs, suggesting its critical role in maintaining planar geometry for target binding. Imofinostat replaces the sulfonamide with a hydroxamic acid group, shifting the mechanism from kinase/protease inhibition to histone deacetylase (HDAC) inhibition.

Biological Implications :

- Sulfonamide-containing compounds (target, F721-0023, F721-0032) are prioritized in protease-focused libraries, whereas amide derivatives (e.g., –4 compounds) target kinases like TLK2 .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.

The compound's molecular formula is with a molecular weight of 360.4 g/mol. The structure includes an indole moiety and a sulfonamide group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.4 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antibacterial Activity

Sulfonamide derivatives have historically been recognized for their antibacterial properties. Research indicates that compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide exhibit significant antibacterial effects against various pathogens. For instance, studies have demonstrated that certain sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways .

Antiviral Effects

In addition to antibacterial activity, some sulfonamides have shown antiviral properties. For example, compounds in the same class as our target compound have been investigated for their ability to inhibit viral replication in vitro . The mechanism often involves interference with viral enzymes or host cell processes necessary for viral proliferation.

Anticancer Potential

Recent studies have also explored the anticancer potential of sulfonamide derivatives. A notable case study demonstrated that certain sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of carbonic anhydrase enzymes . This suggests that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide may possess similar properties worthy of further investigation.

Study on Cardiovascular Effects

A study evaluated the effects of benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Experimental Design:

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide?

- The synthesis typically involves multi-step reactions, including sulfonamide bond formation and indole ring functionalization. Key considerations include:

- Reaction conditions : Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride coupling) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity, verified via HPLC .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., residual starting materials or byproducts) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure, with attention to sulfonamide proton signals (δ 3.1–3.5 ppm) and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Data collection : Use synchrotron radiation or high-intensity lab sources to obtain high-resolution (<1.0 Å) diffraction data.

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and twinned crystals .

- Validation : Cross-check with computational methods (e.g., density functional theory) to ensure geometric parameters align with experimental data .

Q. How should researchers address contradictions in biological activity data across different assays?

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (Kd) for target enzymes/receptors .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across independent labs .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without compromising activity .

- Prodrug design : Mask polar functionalities (e.g., esterification of sulfonamide groups) to enhance bioavailability .

- Metabolic stability testing : Use liver microsome assays to assess cytochrome P450-mediated degradation and adjust substituents accordingly .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.